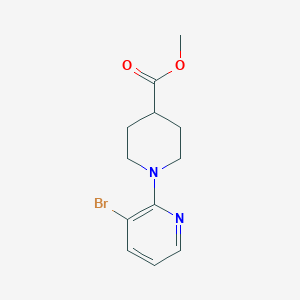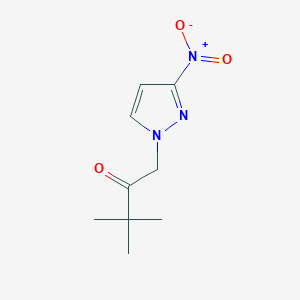
1-(4-Chlorophenyl)-2-(3-nitro-1H-pyrazol-1-yl)ethan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Chlorophenyl)-2-(3-nitro-1H-pyrazol-1-yl)ethan-1-one is a synthetic organic compound that features a chlorophenyl group and a nitro-substituted pyrazole ring. Compounds with such structures are often of interest in medicinal chemistry and materials science due to their potential biological activities and unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Chlorophenyl)-2-(3-nitro-1H-pyrazol-1-yl)ethan-1-one typically involves the following steps:
Formation of the pyrazole ring: This can be achieved by reacting a hydrazine derivative with a 1,3-dicarbonyl compound under acidic or basic conditions.
Nitration: The pyrazole ring can be nitrated using a mixture of concentrated nitric acid and sulfuric acid.
Coupling with chlorophenyl group: The final step involves coupling the nitrated pyrazole with a chlorophenyl ethanone derivative, often using a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF).
Industrial Production Methods
Industrial production methods for such compounds typically involve large-scale batch reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors can also be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
1-(4-Chlorophenyl)-2-(3-nitro-1H-pyrazol-1-yl)ethan-1-one can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas with a palladium catalyst or sodium dithionite.
Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Oxidation: The ethanone moiety can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or sodium dithionite in aqueous solution.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Oxidation: Potassium permanganate in an alkaline medium.
Major Products Formed
Reduction: 1-(4-Chlorophenyl)-2-(3-amino-1H-pyrazol-1-yl)ethan-1-one.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: 1-(4-Chlorophenyl)-2-(3-nitro-1H-pyrazol-1-yl)ethanoic acid.
Aplicaciones Científicas De Investigación
Chemistry: As an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use as a probe or inhibitor in biochemical assays.
Medicine: Exploration as a lead compound for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Industry: Use in the development of new materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism of action of 1-(4-Chlorophenyl)-2-(3-nitro-1H-pyrazol-1-yl)ethan-1-one would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The nitro group could play a role in redox reactions, while the chlorophenyl group may contribute to hydrophobic interactions with target proteins.
Comparación Con Compuestos Similares
Similar Compounds
1-(4-Chlorophenyl)-2-(1H-pyrazol-1-yl)ethan-1-one: Lacks the nitro group, which may result in different reactivity and biological activity.
1-(4-Methylphenyl)-2-(3-nitro-1H-pyrazol-1-yl)ethan-1-one: The methyl group may alter the compound’s electronic properties and steric interactions.
1-(4-Chlorophenyl)-2-(3-nitro-1H-imidazol-1-yl)ethan-1-one: The imidazole ring may confer different binding properties and reactivity compared to the pyrazole ring.
Uniqueness
1-(4-Chlorophenyl)-2-(3-nitro-1H-pyrazol-1-yl)ethan-1-one is unique due to the presence of both a nitro-substituted pyrazole ring and a chlorophenyl group, which together may impart distinct chemical and biological properties not found in similar compounds.
Propiedades
IUPAC Name |
1-(4-chlorophenyl)-2-(3-nitropyrazol-1-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8ClN3O3/c12-9-3-1-8(2-4-9)10(16)7-14-6-5-11(13-14)15(17)18/h1-6H,7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXXXIUZDIOPTIC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)CN2C=CC(=N2)[N+](=O)[O-])Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














